[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid

Catalog No.
S711628
CAS No.
91234-17-2
M.F
C13H14N2O2S
M. Wt
262.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic a...

CAS Number

91234-17-2

Product Name

[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid

IUPAC Name

2-[2-amino-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

InChI

InChI=1S/C13H14N2O2S/c1-2-8-3-5-9(6-4-8)12-10(7-11(16)17)18-13(14)15-12/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17)

InChI Key

OMFRSKDQLLDSRF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O

The compound [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid is a thiazole derivative featuring an amino group and a phenyl substituent. This compound's structure includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen, and an acetic acid moiety. The presence of the ethyl group on the phenyl ring enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetic properties.

, particularly those involving amino acids. It can undergo:

  • Amine Group Reactions: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  • Decarboxylation: Under specific conditions, the carboxylic acid group may be removed, yielding an amine derivative.
  • Formation of Peptides: It can react with other amino acids to form peptides through peptide bond formation.

These reactions are crucial for understanding how this compound might interact with biological systems and contribute to metabolic pathways.

Biological activity refers to the effects that a compound has on living organisms. For [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid, potential activities include:

  • Antioxidant Properties: Compounds with similar structures often exhibit antioxidant activity, which is beneficial in preventing oxidative stress-related damage in cells .
  • Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties, suggesting that this compound may inhibit the growth of certain bacteria or fungi.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting processes such as inflammation or cancer progression .

The synthesis of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid can be achieved through various methods:

  • Condensation Reactions: A common method involves the condensation of 4-ethylphenyl isothiocyanate with an appropriate amino acid or its derivative.
  • Cyclization Reactions: Starting from 2-aminoacetic acid and an appropriate aldehyde or ketone, cyclization can yield the thiazole ring structure.
  • Multistep Synthesis: A more complex route may involve multiple steps where intermediates are formed before arriving at the final product.

These synthetic routes require careful control of reaction conditions to optimize yield and purity.

The applications of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid span various fields:

  • Pharmaceutical Development: Its potential bioactivity makes it a candidate for drug development, particularly in treating diseases associated with oxidative stress or microbial infections.
  • Agricultural Chemicals: Similar compounds have been explored as pesticides or herbicides due to their biological activity against pests.
  • Research Tools: It may serve as a biochemical probe in studies involving enzyme inhibition or cellular signaling pathways.

Interaction studies focus on how [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid interacts with biological macromolecules:

  • Protein Binding Studies: Investigating how this compound binds to proteins can reveal its mechanism of action and potential therapeutic targets.
  • Receptor Interaction: Understanding its affinity for specific receptors can provide insights into its biological effects and therapeutic applications.
  • Computational Modeling: Utilizing quantitative structure–activity relationship (QSAR) models helps predict interactions based on chemical structure, guiding future research directions .

Several compounds share structural features with [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid, including:

Compound NameStructure FeaturesUnique Aspects
2-Amino-thiazoleThiazole ring with amino groupLacks the ethyl substitution on the phenyl ring
4-Ethylphenyl-thiazoleThiazole ring with ethyl-substituted phenylDoes not contain the acetic acid moiety
2-Amino-thiazole acetic acidThiazole and acetic acidSimilar to our compound but lacks ethyl group
2-MethylthiazoleMethyl instead of ethyl on phenylVariation in substituent affects lipophilicity

These compounds exhibit similar thiazole structures but differ in substitution patterns, which can significantly influence their biological activities and pharmacological profiles.

[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid (CAS 91234-17-2) is a synthetic thiazole derivative characterized by a fused five-membered heterocyclic ring containing sulfur and nitrogen atoms. The molecular structure features a 4-ethylphenyl substituent at position 4 of the thiazole ring, an amino group at position 2, and an acetic acid side chain at position 5. This compound belongs to the broader class of thiazole-acetic acid hybrids, which are of interest in medicinal chemistry due to their potential bioactivity and synthetic versatility.

Key Structural Features

ComponentPositionFunctional Group
Thiazole ringCoreSulfur, nitrogen atoms
4-Ethylphenyl groupPosition 4Ethyl-substituted aryl
Amino groupPosition 2Primary amine (-NH₂)
Acetic acid moietyPosition 5Carboxylic acid (-COOH)

Chemical Identity Data

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₂S
Molecular Weight262.33 g/mol
CAS Number91234-17-2
SMILES CodeO=C(O)CC1=C(C2=CC=C(CC)C=C2)N=C(N)S1
IUPAC Name[2-Amino-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid

The compound’s molecular structure enables participation in hydrogen bonding via the amino and carboxylic acid groups, while the ethylphenyl substituent contributes to lipophilicity. These properties are critical for its reactivity and potential biological interactions.

Chemical Nomenclature

The compound [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid represents a substituted thiazole derivative with specific structural characteristics that define its systematic nomenclature . According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is formally designated as 2-(2-amino-4-(4-ethylphenyl)-1,3-thiazol-5-yl)acetic acid [2]. The systematic name reflects the precise positioning of functional groups on the thiazole ring system, where the amino group occupies the 2-position, the 4-ethylphenyl substituent is attached at the 4-position, and the acetic acid moiety is connected to the 5-position of the thiazole ring [3].

The molecular formula for this compound is C₁₃H₁₆N₂O₂S, with a calculated molecular weight of 264.35 grams per mole [4]. This molecular composition encompasses thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, reflecting the complex heterocyclic structure characteristic of substituted thiazole derivatives [5].

PropertyValue
International Union of Pure and Applied Chemistry Name2-(2-amino-4-(4-ethylphenyl)-1,3-thiazol-5-yl)acetic acid
Common Name[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid
Molecular FormulaC₁₃H₁₆N₂O₂S
Molecular Weight264.35 g/mol
Structural ClassThiazole derivative
Heterocycle TypeFive-membered heterocycle
Functional GroupsAmino group, Carboxylic acid, Aromatic ring

The structural architecture of this compound consists of a central 1,3-thiazole ring system, which serves as the core heterocyclic framework [6]. The thiazole ring contains both sulfur and nitrogen heteroatoms positioned at the 1 and 3 positions respectively, conforming to the standard thiazole numbering system that begins with the sulfur atom [7]. The presence of the 4-ethylphenyl substituent introduces an aromatic phenyl ring bearing an ethyl group at the para position, while the acetic acid functionality provides carboxylic acid character to the overall molecular structure [8].

Historical Context in Thiazole Chemistry

The historical development of thiazole chemistry traces its origins to the late nineteenth century, when fundamental groundwork was established by pioneering chemists [9]. Thiazole was first described by Hantzsch and Weber in 1887, marking the beginning of systematic investigation into this important class of heterocyclic compounds [10]. The structural confirmation of thiazole was subsequently achieved by Prop in 1889, solidifying the understanding of this five-membered heterocyclic system [11].

The foundational work of Hofmann and Hantzsch laid the groundwork for further development in the field of thiazole chemistry, particularly through their investigation of the interaction between α-haloketones or α-halogenaldehyde compounds [12]. These early synthetic methodologies established the well-known Hantzsch process, in which α-haloketone is condensed with a thioamide to synthesize trisubstituted thiazole derivatives [13]. This synthetic approach became fundamental to the preparation of numerous thiazole-containing compounds and continues to influence modern synthetic strategies [14].

The historical significance of thiazole compounds expanded considerably with the recognition of their presence in biologically important molecules [15]. Thiamine, also known as vitamin B₁, contains a thiazolium ring that serves as an electron sink in essential metabolic processes [16]. Practically in all organisms, α-keto acids are decarboxylated with the help of coenzyme thiamine pyrophosphate, which contains the thiazolium ring structure [17]. This discovery highlighted the fundamental role of thiazole-containing compounds in biological systems and sparked increased interest in their pharmaceutical applications [18].

The development of thiazole chemistry continued throughout the twentieth century, with significant contributions from researchers such as Bogert and co-workers, who made substantial contributions to expand this field [19]. Mills established the importance of thiazole rings in cyanine dyes, which found application as photographic sensitizers [20]. These developments demonstrated the versatility of thiazole chemistry beyond purely biological applications [21].

Modern thiazole chemistry has evolved to encompass a wide range of synthetic methodologies and applications [22]. The discovery that thiazole derivatives exhibit extensive pharmacological activities, including antimicrobial, anticancer, antihistaminic, and antioxidant properties, has maintained sustained research interest in this chemical class [23]. The thiazole scaffold is now recognized as being contained in more than 18 Food and Drug Administration-approved drugs as well as in numerous experimental pharmaceutical compounds [24].

Position within Heterocyclic Chemistry Classification

Heterocyclic compounds represent a fundamental class of organic molecules characterized by the presence of at least two different elements as members of their cyclic structures [25]. Within this broad classification system, thiazole derivatives occupy a specific position based on their structural and electronic characteristics [26]. The classification of heterocyclic compounds can be approached through multiple organizational frameworks, including ring size, heteroatom composition, and electronic structure [27].

Based on structural considerations, heterocyclic compounds are classified according to the number of atoms comprising the ring system [28]. Thiazole belongs to the category of five-membered heterocyclic compounds, which are among the most significant ring systems in pharmaceutical and biological chemistry [29]. These five-membered rings can contain one to four heteroatoms, with thiazole specifically containing two heteroatoms: one nitrogen and one sulfur atom [30].

Classification CategoryThiazole Characteristics
Ring SizeFive-membered
Heteroatom CountTwo heteroatoms
Heteroatom TypesNitrogen and sulfur
Electronic NatureAromatic
Azole ClassificationNitrogen-sulfur azole
Hückel Rule ComplianceSix π electrons
AromaticityConfirmed by nuclear magnetic resonance spectroscopy

Within the azole classification system, thiazoles represent a specific subclass of five-membered heterocyclic compounds containing a nitrogen atom and at least one other non-carbon atom as part of the ring structure. Azoles are characterized by their aromatic nature and compliance with Hückel's rule, possessing 4n+2 π electrons where n equals one [31]. The naming of azoles follows the Hantzsch-Widman nomenclature system, which provides systematic naming conventions for heterocyclic compounds [32].

The electronic structure of thiazole compounds places them within the aromatic heterocyclic classification [33]. Being planar, thiazoles are characterized by significant π-electron delocalization and possess a substantial degree of aromaticity, more so than the corresponding oxazoles [34]. This aromaticity is evidenced by the ¹H nuclear magnetic resonance chemical shift of the ring protons, which absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current [35]. The calculated π-electron density marks the carbon at position 5 as the primary site for electrophilic substitution, while the carbon-hydrogen bond at position 2 is susceptible to deprotonation [36].

The position of thiazole within heterocyclic chemistry is further defined by its relationship to other five-membered heterocycles [37]. Five-membered heterocycles containing two heteroatoms, where at least one is nitrogen, are collectively called azoles [38]. Within this group, thiazoles and isothiazoles specifically contain a sulfur and a nitrogen atom in the ring, distinguishing them from other azole subcategories such as imidazoles, oxazoles, and pyrazoles [39]. This classification system reflects both structural similarities and differences that influence chemical reactivity and biological activity patterns [40].

Registration and Database Information

Chemical compound registration and database systems serve as essential infrastructure for the identification, cataloging, and retrieval of information about specific molecular entities [41]. The Chemical Abstracts Service Registry represents the premier source relied upon by scientists, manufacturers, regulators, and data scientists worldwide for accurate information on chemical substances [42]. This comprehensive database system contains over 219 million organic substances, including alloys, coordination compounds, minerals, mixtures, polymers, and salts disclosed in publications since the early 1800s [43].

The Chemical Abstracts Service Registry Number system provides unique and unambiguous identifiers for specific substances, enabling clear communication and linking together all available data and research about particular compounds [44]. Governmental agencies rely on Chemical Abstracts Service Registry Numbers for substance identification in regulatory applications because they are unique, easily validated, and internationally recognized [45]. For thiazole derivatives and related heterocyclic compounds, this registration system facilitates comprehensive tracking of research developments and regulatory status [46].

Public chemical databases such as PubChem provide complementary resources for chemical information management [47]. The PubChem database system utilizes Compound Identification numbers to organize chemical information, with related substances receiving Substance Identification numbers. For example, related thiazole derivatives in the PubChem system include compounds such as (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid, which bears Compound Identification number 1572748.

Database SystemIdentifier TypeCharacteristics
Chemical Abstracts Service RegistryRegistry NumberUnique, validated, internationally recognized
PubChemCompound Identification NumberPublic access, structure-searchable
Chemical Database ServiceMultiple formatsAcademic and research focus
International Union of Pure and Applied ChemistrySystematic namesStandardized nomenclature

The database registration process for chemical compounds involves multiple levels of validation and standardization. Compound structures undergo a series of standardization, validation, and quality checking steps before registration. These procedures include valence error checks and automatic fixes for representation issues. After validation, database systems compare newly submitted chemical structures with existing records in the registry, identifying exact matches, stereoisomers, tautomeric structures, and their combinations.

Modern chemical database systems incorporate hierarchical storage structures that organize registered compounds into multiple levels of classification. The system typically stores registered compounds in three-level hierarchical structures consisting of parents, versions, and lots or batches. In this organizational framework, a version may describe an isotopic or salt/solvate variation of a parent compound, while a lot may represent different production batches of a specific version. This hierarchical approach enables comprehensive tracking of chemical entities while maintaining clear relationships between related molecular structures.

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Dates

Last modified: 08-15-2023

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